Xenicin

Description

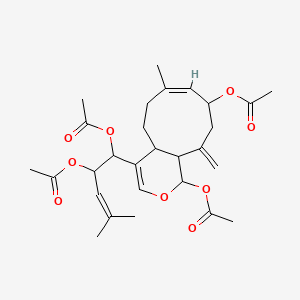

Structure

2D Structure

Propriétés

Formule moléculaire |

C28H38O9 |

|---|---|

Poids moléculaire |

518.6 g/mol |

Nom IUPAC |

[(7Z)-1-acetyloxy-4-(1,2-diacetyloxy-4-methylpent-3-enyl)-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate |

InChI |

InChI=1S/C28H38O9/c1-15(2)11-25(35-19(6)30)27(36-20(7)31)24-14-33-28(37-21(8)32)26-17(4)13-22(34-18(5)29)12-16(3)9-10-23(24)26/h11-12,14,22-23,25-28H,4,9-10,13H2,1-3,5-8H3/b16-12- |

Clé InChI |

JTACQGNVQPQYQN-VBKFSLOCSA-N |

SMILES isomérique |

C/C/1=C/C(CC(=C)C2C(CC1)C(=COC2OC(=O)C)C(C(C=C(C)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canonique |

CC1=CC(CC(=C)C2C(CC1)C(=COC2OC(=O)C)C(C(C=C(C)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Biosynthetic Pathways of Xenicin and Xenicane Diterpenoids

Proposed Biogenetic Hypotheses from Diterpenoid Precursors (e.g., Geranylgeranyl Pyrophosphate)

The biogenesis of xenicane diterpenoids is thought to commence from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov GGPP itself is assembled from the fundamental five-carbon building blocks of isoprenoid synthesis: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). beilstein-journals.orgresearchgate.net Two primary hypotheses have been proposed to explain the formation of the xenicane skeleton from GGPP.

The first, and more widely discussed, hypothesis suggests a pathway analogous to the biosynthesis of caryophyllene (B1175711) sesquiterpenes. nih.gov This proposed route begins with the enzymatic removal of the pyrophosphate group from GGPP, generating an allylic cation. beilstein-journals.orgnih.gov This is followed by an intramolecular cyclization, where the C3,C10-double bond attacks the cationic center, leading to a secondary cation. beilstein-journals.org A subsequent attack by the newly formed C1,C2-double bond and loss of a proton results in the formation of a bicyclo[7.2.0]undecane ring system, a key intermediate found in the xeniaphyllane subclass of diterpenoids. beilstein-journals.org Further enzymatic modifications, including oxidation and ring cleavage, are then required to produce the nine-membered ring of xenicin. beilstein-journals.org

An alternative biosynthetic pathway, originally proposed during the initial structural elucidation of this compound, involves a more direct route to the nine-membered ring. nih.gov This hypothesis posits that GGPP is first converted to geranyllinalool (B138775) through enzymatic hydrolysis of the pyrophosphate and an allylic rearrangement. beilstein-journals.orgnih.gov The nine-membered carbocyclic ring is then formed directly via an oxidative cyclization of this geranyllinalool precursor. beilstein-journals.org

| Proposed Precursors and Intermediates |

| Geranylgeranyl Pyrophosphate (GGPP) |

| Isopentenyl Pyrophosphate (IPP) |

| Dimethylallyl Pyrophosphate (DMAPP) |

| Geranyllinalool |

| Bicyclo[7.2.0]undecane intermediate |

Enzymatic Transformations in Xenicane Scaffold Formation

The proposed biosynthetic pathways for the xenicane scaffold necessitate a series of specific enzymatic transformations, catalyzed by various classes of enzymes common in terpenoid biosynthesis. nih.govnih.gov While the specific enzymes from Xenia species have not been isolated and characterized, their roles can be inferred from the proposed chemical transformations.

The initial conversion of GGPP is catalyzed by a diterpene synthase or cyclase. nih.govacs.org These enzymes facilitate the ionization of the pyrophosphate leaving group to generate the initial carbocation and control the subsequent cascade of cyclization reactions. researchgate.net The formation of the bicyclo[7.2.0]undecane intermediate would be a direct outcome of a specific cyclase's activity, guiding the intramolecular bond formations. beilstein-journals.org

Following the initial cyclization, further transformations are required. In the pathway involving the bicyclic intermediate, double C–H oxidation would furnish a β-hydroxy aldehyde. beilstein-journals.org This step likely involves oxygenases, such as cytochrome P450 monooxygenases, which are frequently involved in the oxidative tailoring of terpenoid skeletons. nih.gov The subsequent opening of the cyclobutane (B1203170) ring is proposed to occur via a retro-aldol reaction, a transformation that could be catalyzed by a lyase or occur spontaneously, to form a dialdehyde (B1249045) precursor. beilstein-journals.org This dialdehyde is considered the common biogenetic precursor to the xenicins and other related diterpenoid subclasses. beilstein-journals.org

Mechanisms for Macrocycle Formation (e.g., Oxidative Cyclization, Cyclization-Cleavage)

The construction of the distinctive nine-membered macrocycle of this compound is the key biosynthetic step. The two primary hypotheses rely on different mechanistic approaches to achieve this structure.

Oxidative Cyclization: The alternative hypothesis proposes a direct macrocyclization step. beilstein-journals.org This mechanism involves the oxidative cyclization of an acyclic precursor, geranyllinalool. nih.gov Oxidative cyclizations are crucial transformations in the biosynthesis of many natural products, often catalyzed by oxygenases that can activate specific positions for ring formation. nih.govnih.gov In this scenario, an enzyme would likely activate the geranyllinalool precursor, possibly through epoxidation or radical formation, to facilitate the intramolecular C-C bond formation that closes the nine-membered ring. beilstein-journals.org

Cyclization-Cleavage: The more detailed hypothesis employs a cyclization-cleavage strategy. beilstein-journals.org Here, an initial cyclization forms a more common and stable fused ring system (the bicyclo[7.2.0]undecane skeleton). beilstein-journals.org This is followed by a cleavage reaction that expands the ring into the less common nine-membered macrocycle. The key cleavage step is a proposed retro-aldol reaction that breaks open the four-membered ring within the bicyclic intermediate. beilstein-journals.org This sequence allows for the formation of a complex macrocyclic structure from a simpler, more accessible bicyclic precursor. This strategy of forming a smaller ring and then expanding it through cleavage is a known tactic in the biosynthesis of some complex natural products.

Challenges in Elucidating Marine Natural Product Biosynthesis

Elucidating the biosynthetic pathways of marine natural products like this compound is fraught with significant challenges that have historically slowed progress in the field. nih.gov

A primary obstacle is the biological source itself. Many marine invertebrates, such as the soft corals that produce xenicanes, are difficult or impossible to cultivate in laboratory settings. nih.gov Often, the natural products are produced in minute quantities, making it challenging to obtain enough material for detailed biosynthetic studies using techniques like isotopic labeling. beilstein-journals.org Furthermore, the true producer of the compound may be a symbiotic microorganism living within the host coral, rather than the coral itself, complicating the identification of the correct set of biosynthetic genes. nih.gov

From a genetic perspective, the biosynthetic gene clusters (BGCs) for secondary metabolites in marine organisms can be large, complex, and difficult to identify. nih.gov Unlike in many bacteria, the genes may not be contiguously organized, hindering their discovery through genome mining. frontiersin.org Even when a putative BGC is identified, functional characterization is challenging. The lack of established genetic tools and efficient heterologous expression systems for marine organisms or their symbionts makes it difficult to perform gene knockouts or express the biosynthetic enzymes in a more tractable host to confirm their function. nih.govfrontiersin.org These combined biological and technical hurdles make the complete elucidation of biosynthetic pathways for marine compounds like this compound a formidable scientific challenge.

Biological Activities of Xenicin and Xenicane Diterpenoids: in Vitro Investigations

Antiproliferative and Cytotoxic Effects

The capacity of xenicin and its derivatives to inhibit cell growth and induce cell death in cancerous tissues is a cornerstone of the research into their potential applications. These compounds have demonstrated notable effects across a variety of cancer cell lines, with some analogs exhibiting a degree of selectivity in their cytotoxic profiles.

Differential Activity Across Various Cancer Cell Lines

Xenicane diterpenoids have shown a broad spectrum of antiproliferative and cytotoxic activity against various human cancer cell lines. The efficacy of these compounds can vary significantly depending on the specific cancer cell type, highlighting a differential sensitivity to their cytotoxic effects.

Research has documented the potencies of several Xenia diterpenoids against a panel of animal cancer cell lines. researchgate.net For instance, florxenilides A and B, which are xenicane-type diterpenes, have demonstrated cytotoxicity against human colon cancer (WiDr) cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, provide a quantitative measure of this activity.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Florxenilide A | WiDr (Human Colon Cancer) | 4.5 |

| Florxenilide B | WiDr (Human Colon Cancer) | 3.7 |

Selective Cytotoxicity Profiles of this compound Analogs

A critical aspect of anticancer drug discovery is the ability of a compound to selectively target cancer cells while minimizing harm to healthy, non-cancerous cells. Some analogs of this compound have shown promising selective cytotoxicity profiles. This selectivity is a key indicator of a compound's potential for further development as a therapeutic agent.

For example, studies on synthetic analogs have sometimes included comparisons against normal cell lines to determine a selectivity index. ekb.eg A higher selectivity index indicates a greater preference for killing cancer cells over normal cells. While comprehensive data on this compound itself against a wide panel of normal cell lines is limited in the available literature, the principle of selective cytotoxicity is a driving force in the investigation of its analogs. The evaluation of cytotoxicity against both cancerous and non-cancerous cell lines is crucial for assessing the therapeutic window of these compounds. nih.gov

Anti-inflammatory Properties

Chronic inflammation is a key factor in the development and progression of numerous diseases. This compound and related xenicane diterpenoids have been investigated for their ability to modulate inflammatory pathways, demonstrating potential as anti-inflammatory agents.

Attenuation of Pro-inflammatory Enzymes (e.g., 5-Lipoxygenase)

One of the key mechanisms underlying the anti-inflammatory effects of some xenicane diterpenoids is their ability to inhibit pro-inflammatory enzymes. A notable target in this regard is 5-lipoxygenase (5-LOX). This enzyme is crucial for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents. Natural products, including marine-derived compounds like this compound, represent a promising reservoir for the discovery of new antibacterial drugs.

Antibacterial Effects

Xenicane diterpenoids have been reported to possess antibacterial properties. The effectiveness of an antibacterial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. nih.govidexx.comdickwhitereferrals.comidexx.dkmdpi.com

While the broader class of xenicane diterpenoids has been noted for antimicrobial effects, specific MIC values for this compound against a range of bacterial strains are not extensively detailed in the currently available scientific literature. The determination of these values is a critical step in evaluating the potential of this compound and its analogs as viable antibacterial agents.

Molecular and Cellular Mechanisms of Xenicin Action

Modulation of Transient Receptor Potential Melastatin 7 (TRPM7) Channels by Waixenicin A

Waithis compound A has been shown to be a potent inhibitor of Transient Receptor Potential Melastatin 7 (TRPM7) ion channels. queens.orgbwise.krthieme-connect.comresearchgate.net TRPM7 channels are crucial regulators of cell growth and proliferation and represent a major mechanism for magnesium uptake in mammalian cells. queens.orgresearchgate.netmedchemexpress.com They are highly expressed in various human carcinoma cells, where they influence survival, growth, and migration. queens.orgresearchgate.netmedchemexpress.com

Studies using whole-cell patch-clamp experiments have demonstrated that waithis compound A can inhibit TRPM7 currents. queens.orgaging-us.compatsnap.com The inhibitory activity of waithis compound A is cytosolic and is potentiated by intracellular free magnesium (Mg²⁺) concentration. queens.orgresearchgate.netmedchemexpress.com This Mg²⁺ dependence distinguishes waithis compound A from other known pharmacological inhibitors of TRPM7, which typically act as non-specific pore blockers independent of intracellular Mg²⁺ levels. queens.org Mutating a Mg²⁺ binding site on the TRPM7 kinase domain has been shown to reduce the potency of waithis compound A, while deletion of the kinase domain enhanced its efficacy independently of Mg²⁺. queens.orgresearchgate.netmedchemexpress.com

Specificity of TRPM7 Inhibition

Waithis compound A has been characterized as a relatively specific inhibitor of TRPM7 channels. queens.orgresearchgate.netmedchemexpress.com Extensive testing in HEK293 cell lines overexpressing various TRPM channels, as well as in primary neurons, has demonstrated its specificity for TRPM7. queens.org For instance, waithis compound A at concentrations up to 10 µM failed to inhibit the closely homologous TRPM6 channel, as well as TRPM2, TRPM4, and Ca²⁺ release-activated Ca²⁺ (CRAC) channels. queens.orgresearchgate.netmedchemexpress.comqueens.orgresearchgate.net The lack of effect on TRPM6, given its structural similarity to TRPM7, provides strong evidence for waithis compound A's specificity. queens.org

Hypotheses on Irreversible Inhibition and Covalent Interactions

Whole-cell patch-clamp experiments have suggested that waithis compound A inhibition of TRPM7 is irreversible, which is consistent with a covalent inhibitor. patsnap.comresearchgate.netqueens.org It is proposed that bioactive xenicane compounds, including waithis compound A, may act as latent electrophiles through the formation of a conjugated oxocarbenium ion intermediate. patsnap.comqueens.org This intermediate could then be captured by nucleophilic amino acid residues in the TRPM7 channel, leading to covalent binding and irreversible inhibition. queens.org While the electrophilicity of waithis compound A has been discussed, studies have provided evidence of irreversible inhibition of TRPM7 by waithis compound A, supporting an electrophilic mechanism for covalent binding to its target. patsnap.comresearchgate.net

Here is a summary of Waithis compound A's effects on TRPM7:

| Effect on TRPM7 Channel | Observation | Supporting Evidence |

| Inhibition of current | Decreased density of TRPM7 currents. queens.orgaging-us.compatsnap.com | Whole-cell patch-clamp experiments. queens.orgaging-us.compatsnap.com |

| Mg²⁺ Dependence | Inhibition is potentiated by intracellular free Mg²⁺. queens.orgresearchgate.netmedchemexpress.com | Studies with varying intracellular Mg²⁺ concentrations and TRPM7 kinase domain mutants. queens.orgresearchgate.netmedchemexpress.comqueens.org |

| Specificity | Inhibits TRPM7 but not TRPM6, TRPM2, TRPM4, or CRAC channels. queens.orgresearchgate.netmedchemexpress.comqueens.orgresearchgate.net | Testing in HEK293 cells overexpressing different TRP channels and primary neurons. queens.orgresearchgate.netmedchemexpress.comqueens.orgresearchgate.net |

| Irreversible Inhibition | Inhibition is not reversed upon washout. patsnap.comresearchgate.netqueens.org | Whole-cell patch-clamp experiments with washout periods. patsnap.comresearchgate.netqueens.org |

| Proposed Mechanism | Covalent interaction via latent electrophilicity and oxocarbenium ion formation. patsnap.comqueens.org | Structure-activity relationship studies and experimental evidence of irreversible binding. patsnap.comresearchgate.netqueens.org |

Induction of Apoptosis and Pathways of Cell Death

Diterpenes isolated from Xenia elongata, including this compound, have demonstrated the ability to induce apoptosis in genetically engineered mouse cell lines. nih.govresearchgate.netnih.gov This was identified through a cell-based screen for apoptosis-inducing compounds with potential anticancer properties. nih.govresearchgate.netnih.gov These diterpenes induce apoptosis at micromolar concentrations. nih.govresearchgate.netnih.gov

Cell Cycle Perturbations (e.g., S-phase Accumulation) and DNA Damage Response

While the search results primarily focus on waithis compound A's effect on cell proliferation via TRPM7 and apoptosis induction by Xenia elongata diterpenes generally, specific details on this compound or waithis compound A causing S-phase accumulation and directly triggering a DNA damage response were not explicitly detailed in the provided snippets. However, TRPM7 inhibition by waithis compound A has been shown to block cell proliferation and cause growth arrest in the G0/G1 phase of the cell cycle in certain cell lines. queens.org Apoptosis induction often involves cell cycle perturbations and can be linked to DNA damage response pathways. nih.govnih.govmdpi.comoncotarget.com

Differential Apoptotic Induction in Genetically Engineered Cell Lines

Studies on diterpenes from Xenia elongata have utilized genetically engineered mammalian cell lines with differential capacities for apoptosis to confirm their proapoptotic activity. nih.govresearchgate.netnih.govmdpi.com Specifically, researchers have used isogenic mammalian epithelial cell lines, one apoptosis-competent (W2) and the other apoptosis-deficient (D3, lacking Bax and Bak). nih.govresearchgate.netmdpi.com Compounds that induce apoptosis in W2 cells but not in D3 cells are considered to activate apoptosis upstream in a pathway that requires Bax and Bak. researchgate.net This differential induction confirms the specific apoptotic mechanism of these compounds. nih.govresearchgate.netmdpi.com

Here is a table summarizing the differential apoptotic induction:

| Cell Line Used | Apoptosis Capacity | Response to Xenia elongata Diterpenes | Implication |

| W2 (Apoptosis-competent mouse epithelial cells) | Competent | Apoptosis induced. nih.govresearchgate.netmdpi.com | Compounds are proapoptotic. nih.govresearchgate.netmdpi.com |

| D3 (Apoptosis-deficient mouse epithelial cells) | Deficient (lacking Bax/Bak) | Apoptosis not induced. nih.govresearchgate.netmdpi.com | Compounds act upstream of Bax and Bak. researchgate.net |

Interactions with Intracellular Targets (e.g., Histone Deacetylase 6 (HDAC6), Dipeptidyl Peptidase)

Research indicates that some diterpenes from Xenia elongata may interact with intracellular targets such as Histone Deacetylase 6 (HDAC6). One study noted that a previously isolated compound (compound 1, likely this compound or a related xenicane) from Xenia elongata affected cells in a manner similar to that of HSP90 and HDAC inhibitors. mdpi.comresearchgate.net Furthermore, another compound (compound 3) isolated from Xenia elongata was found to selectively inhibit HDAC6 at high micromolar concentrations. mdpi.comresearchgate.net HDAC6 is a class IIb histone deacetylase predominantly located in the cytoplasm, and its substrates include non-histone proteins like α-tubulin, cortactin, and HSP90. mdpi.comecronicon.net Overexpression of HDAC6 is associated with various aspects of tumorigenesis, including survival and apoptosis. mdpi.com

While HDAC6 is mentioned as a target, the search results did not provide specific information about the interaction of this compound or waithis compound A with dipeptidyl peptidases.

Here is a summary of interactions with intracellular targets:

| Compound (from Xenia elongata) | Intracellular Target Mentioned | Observed Effect |

| Compound 1 (Xenicane) | HSP90, HDACs | Affects cells similarly to inhibitors of these targets. mdpi.comresearchgate.net |

| Compound 3 (Diterpene) | HDAC6 | Selectively inhibits HDAC6 at high micromolar concentrations. mdpi.comresearchgate.net |

Computational and Molecular Modeling Approaches in Mechanism Elucidation

Computational and molecular modeling techniques play a crucial role in understanding the potential mechanisms of action of natural products like this compound, particularly in identifying potential protein targets and predicting binding interactions. These in silico methods complement experimental studies by providing insights at the atomic level, helping to elucidate how this compound and its derivatives might exert their biological effects.

Studies on xenicane diterpenoids, including those structurally related to this compound, have utilized molecular modeling to investigate their inhibitory mechanisms against enzymes such as 5-lipoxygenase (5-LOX) researchgate.netcmfri.org.in. 5-LOX is a key enzyme involved in inflammatory pathways, and its attenuation is a target for anti-inflammatory agents. In silico molecular modeling studies have been performed to designate the 5-lipoxygenase inhibitory mechanism of xenicanes researchgate.netcmfri.org.in.

Detailed research findings from molecular modeling studies on xenicane derivatives have provided data on binding energies and interactions with target proteins. For instance, a xeniolide derivative (compound 5, octahydro-1,7-dihydroxy-4-(4¹-hydroxy-4²-methylpropyl)-6-(6¹-hydroxy-6²-propenyl)-10-methyl-cyclonona[c]pyran-3(1H)-one), structurally related to this compound, showed a low binding energy of -11.56 kcal/mol with 5-lipoxygenase in docking studies researchgate.netcmfri.org.in. This low binding energy suggests a favorable interaction and is consistent with its observed inhibitory potential against the enzyme researchgate.netcmfri.org.in.

Further molecular modeling simulations involving other xenicane derivatives (compounds 1 and 2, described as novathis compound-type this compound diterpenoids) have revealed specific binding interactions within the catalytic site of protein LOX-5. These compounds exhibited hydrogen bond interactions with amino acid residues Arg411 and Arg438 in the enzyme's active site, with molecular distances of 3.011 Å and 2.740 Å, respectively researchgate.net. These specific interactions highlight the potential binding modes through which these xenicane structures may exert their inhibitory effects on 5-lipoxygenase.

Computational studies have also been employed in the context of synthesizing xenicane structures. For example, computational studies at the B3LYP-D3/6-311++G(2d,2p) level of theory were used to investigate a potential isomerization pathway during the synthesis of a xenicane core structure, providing support for a hypothesized mechanism involving a transient cyclopropyl (B3062369) radical acs.orgnih.gov. While this specific study relates to synthesis, it demonstrates the application of high-level computational methods in understanding the reactivity and transformations of the xenicane scaffold, which can indirectly inform mechanism of action studies by providing stable conformers and potential reaction pathways.

The application of computational approaches, such as molecular docking and molecular dynamics simulations, allows for the prediction of how this compound and its analogues might bind to biological targets, providing valuable data on the strength and nature of these interactions. This in silico data can then guide further experimental validation to confirm the predicted mechanisms and identify the key molecular determinants of this compound's biological activities.

Here is a data table summarizing some of the computational modeling findings:

| Compound (Derivative Type) | Target Protein | Modeling Approach | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bond Distance (Å) | Source |

| Xeniolide derivative (Compound 5) | 5-Lipoxygenase | Molecular Docking | -11.56 | Not specified | Not specified | researchgate.netcmfri.org.in |

| Novathis compound-type this compound diterpenoid (Compound 1) | LOX-5 | Molecular Modeling | Not specified | Arg411 | 3.011 | researchgate.net |

| Novathis compound-type this compound diterpenoid (Compound 2) | LOX-5 | Molecular Modeling | Not specified | Arg438 | 2.740 | researchgate.net |

Chemical Synthesis and Analog Generation of Xenicin and Xenicane Scaffolds

Methodological Challenges in Xenicin Total Synthesis

The total synthesis of this compound and related xenicane diterpenoids is fraught with methodological challenges, primarily centered around the construction of the strained nine-membered ring and the control of multiple stereocenters.

Construction of the Uncommon Nine-Membered Carbocycle

A central challenge in the synthesis of this compound is the formation of its nine-membered carbocyclic ring. Medium-sized rings like the nine-membered carbocycle are inherently difficult to synthesize due to unfavorable entropic and enthalpic factors, including transannular interactions. Various strategies have been explored to overcome these difficulties, often involving macrocyclization reactions performed on suitable linear or cyclic precursors. The success of these approaches depends heavily on the specific reaction conditions and the design of the substrate.

Stereochemical Control During Synthesis

This compound and its analogs possess multiple stereogenic centers, adding another layer of complexity to their synthesis. Achieving precise stereochemical control during key bond-forming steps is crucial to selectively synthesize the desired diastereomer. Strategies such as asymmetric catalysis, chiral auxiliaries, and substrate control have been employed to address this challenge. The specific arrangement of substituents around the nine-membered ring and other parts of the molecule dictates the biological activity, making stereocontrol paramount.

Asymmetric Total Synthesis Approaches to this compound-Type Diterpenoids

Given the biological significance and stereochemical complexity of this compound-type diterpenoids, asymmetric total synthesis has been a key focus. Asymmetric synthesis aims to synthesize chiral compounds in enantiomerically enriched or pure form. Various strategies have been applied, including asymmetric catalysis using chiral ligands or organocatalysts, and the use of chiral building blocks derived from natural sources or previous asymmetric transformations. These approaches are essential for accessing specific stereoisomers with defined biological profiles. While total syntheses of some xenicane diterpenoids have been reported, a reported total synthesis of this compound itself was noted as lacking in some literature as of certain dates.

Synthesis of this compound Subclass Members and Complex Analogs (e.g., Waithis compound A, Xeniculin, Xeniafaraunol A)

Beyond this compound, the xenicane family includes numerous other members and complex analogs, such as Waithis compound A, Xeniculin, and Xeniafaraunol A. The synthesis of these related compounds often utilizes similar strategies for constructing the xenicane core but requires specific modifications to introduce the unique functional groups and stereochemistry of each analog. For instance, synthetic efforts towards Waithis compound A and Xeniculin have been reported, highlighting the adaptability of synthetic methodologies to access diverse structures within this class.

Development of Synthetic Intermediates for Xenicane Compound Preparation

The development of versatile synthetic intermediates is crucial for efficient access to this compound and other xenicane compounds. These intermediates are designed to facilitate key transformations, such as the macrocyclization step and the introduction of specific functional groups. Research in this area focuses on preparing advanced intermediates that can be readily converted into various xenicane structures, thereby streamlining the synthesis of libraries of analogs for further study.

Late-Stage Diversification Strategies for Analog Generation

Late-stage diversification strategies play a crucial role in the synthesis of complex natural products like this compound and related xenicane diterpenoids, enabling the generation of diverse analogs from advanced intermediates. This approach is particularly valuable for structure-activity relationship (SAR) studies and the exploration of the biological potential of this compound class. The inherent complexity of the xenicane scaffold, including the challenging nine-membered ring and the presence of sensitive functional groups such as the acid-labile enol acetal (B89532) in xenicins, necessitates carefully designed synthetic routes that allow for modifications late in the synthesis.

One of the primary applications of late-stage diversification in the context of this compound and xenicane synthesis is the introduction and modification of the side chain. The side chain is a variable feature among different xenicane natural products and contributes significantly to their biological activity. A synthetic strategy that allows for the late-stage installation of the side chain offers maximum flexibility, enabling access to a range of natural products and unnatural analogs from a common advanced precursor.

In the total synthesis of this compound-class diterpenoids such as waithis compound A and 9-deacetoxy-14,15-deepoxyxeniculin, the late-stage introduction of the side chain was a key strategic element. This was facilitated by temporarily deactivating the acid-labile enol acetal present in the dihydropyran core at an earlier stage of the synthesis, typically by incorporating a triflate function. This protection strategy proved critical for the successful coupling with the side chain precursor late in the synthetic sequence. Diverting from a common late-stage intermediate allowed access to both waithis compound A and 9-deacetoxy-14,15-deepoxyxeniculin. Furthermore, a high-yielding base-mediated rearrangement of 9-deacetoxy-14,15-deepoxyxeniculin provided access to xeniafaraunol A in a single step, demonstrating a late-stage transformation to access another related natural product.

Current research efforts are actively focused on developing late-stage diversification methods to expand the accessible chemical space within the this compound and xenicane families. The goal is to generate a library of natural and fully synthetic analogs for comprehensive bioactivity screening campaigns. While specific detailed data tables on late-stage diversification reactions for this compound itself are not extensively detailed in the provided search results, the principle of utilizing common advanced intermediates for branching to different target molecules is a recurring theme in the synthesis of complex natural products.

Challenges can arise in late-stage transformations, such as issues with stereochemical control or functional group compatibility. For instance, in some synthetic routes towards xenicanes, steps like radical desulfonylation have been reported to suffer from (E)/(Z)-isomerization of alkene moieties. Despite these challenges, the development of robust and selective late-stage reactions remains a critical area of investigation to efficiently generate diverse this compound and xenicane analogs for biological evaluation.

Structure Activity Relationship Sar Studies of Xenicin Derivatives

Identification of Key Pharmacophoric Elements for Biological Activity

Research on waixenicin A, a xenicane diterpene structurally related to this compound, has provided insights into potential pharmacophoric features for inhibiting the TRPM7 ion channel queens.org. Conformational analysis of waithis compound A and related compounds suggests that the bicyclic this compound ring system adopts a relatively constrained conformation, which may define the three-dimensional structure of its pharmacophore queens.orgresearchgate.net. While specific details on the pharmacophoric elements of this compound itself are less extensively documented in the provided sources, the presence of the cyclic pyran ring and multiple functional groups like hydroxyl, acetyl, and methyl groups are noted as contributing to its potential biological properties and interactions with biomolecules ontosight.ai. Virtual models utilizing steric and electronic descriptors can be employed to identify these pharmacophoric features scispace.com.

Impact of Specific Functional Groups and Stereochemistry on Potency

The biological activity of this compound derivatives is significantly influenced by the nature and position of functional groups, as well as the stereochemistry of the molecule uibk.ac.atontosight.aiqueens.orgnih.gov. Modifications such as acetylation, epoxidation, hydroxylation, and methylation are common in xenicane diterpenes and contribute to their structural diversity and varied activities mdpi.com.

Studies on waithis compound A and its derivatives, for instance, have shown how specific functional group modifications impact TRPM7 inhibitory activity queens.org. The presence or absence of acetyl groups, as seen in 12-deacetylwaithis compound A (compound 5), affects potency queens.org. Epoxide rings, such as those at C-7/C-8 in certain waithis compound A and B epoxides, also contribute to the structure-activity relationship, although some epoxides may be isolation artifacts queens.org.

Conformational Analysis and its Correlation with Bioactivity

Conformational analysis examines the different spatial arrangements that a molecule can adopt due to rotation around single bonds mdpi.com. For flexible molecules like this compound derivatives with a nine-membered ring, understanding their preferred conformations is important for correlating structure with bioactivity queens.orgresearchgate.net. The bioactive conformation is the specific three-dimensional arrangement that interacts with the biological target nih.gov.

Studies on waithis compound A have utilized conformational analysis to understand its interaction with the TRPM7 ion channel queens.orgresearchgate.net. This analysis revealed a relatively constrained conformation of the bicyclic this compound ring system, which is hypothesized to be the bioactive conformation queens.orgresearchgate.net. The trans-fused nature of the bicyclic core contributes to this constrained conformation acs.orguibk.ac.at. Even for a single compound like protothis compound B, different conformers can exist in solution, as deduced by NMR, and these conformational preferences can potentially relate to their observed cytotoxic activity researchgate.net. Synthetic strategies for xenicanes often need to consider and control the conformation of the nine-membered ring system ethz.ch.

While detailed conformational analysis correlating specific conformers of this compound derivatives with quantitative bioactivity data is not extensively provided in the search results, the principle that the three-dimensional shape dictated by conformation is crucial for binding to a biological target is a fundamental aspect of SAR nih.gov.

Ecological and Biotechnological Perspectives of Xenicin Production

Putative Ecological Roles of Xenicin in Marine Environments

Marine organisms, including soft corals, produce secondary metabolites that are believed to play crucial ecological roles. researchgate.netethz.ch These substances can function as chemical defenses against predators, competitors, and fouling organisms. researchgate.netethz.ch While specific ecological roles of this compound have not been extensively detailed in the provided search results, the broader context of marine secondary metabolites suggests that xenicane diterpenoids, including this compound, likely contribute to the chemical ecology of Xenia species. Their reported biological activities, such as cytotoxic, antiproliferative, antibacterial, and antifungal effects, align with potential defensive functions in the marine environment. ethz.ch Marine secondary metabolites are known to be involved in defense against competitors, and these compounds are being explored as potential alternatives to toxic antifouling agents. researchgate.net

Challenges in Cultivation of Xenia Species for Sustainable Metabolite Production

Cultivating marine organisms like soft corals for the sustainable production of natural products faces several challenges. Growth rates of Xenia species are often slow. ethz.ch Additionally, significant seasonal variations in the content of terpenes have been observed in specimens of Xenia macrospiculata. ethz.ch This variability can make consistent and large-scale production through mariculture difficult. Furthermore, it is often unclear whether the soft coral itself produces the secondary metabolites or if they originate from associated symbiotic microorganisms. ethz.ch This uncertainty complicates efforts to optimize production through aquaculture of the host organism alone.

Despite these challenges, there have been efforts in cultivating Xenia elongata, which has led to the isolation of xenicane diterpenoids. mdpi.comethz.ch However, reports of obtaining xenicane diterpenoids specifically through cultivation remain limited. ethz.ch The difficulty in cultivating Xenia species and the variability in metabolite production highlight the need for alternative approaches to obtain these valuable compounds sustainably.

Prospects for Engineered Microbial Cell Factories for Xenicane Synthesis

Given the challenges associated with the direct cultivation of Xenia species, the prospect of producing xenicane diterpenoids through engineered microbial cell factories is gaining attention. ethz.ch Microbial cell factories involve engineering microorganisms to synthesize target chemicals, including natural products, from renewable resources. nih.govfrontiersin.orgrsc.org This approach offers potential advantages in terms of scalability, consistency, and sustainability compared to traditional extraction from wild or cultured marine organisms. frontiersin.org

The biosynthesis of xenicane diterpenoids is believed to originate from geranylgeranyl pyrophosphate (GGPP), a common precursor in terpene synthesis. beilstein-journals.orgethz.ch Proposed biosynthetic pathways involve cyclization and potential oxidative cleavage steps to form the characteristic nine-membered ring system of xenicanes. beilstein-journals.orgethz.ch However, there remains a gap in the complete knowledge of the specific biosynthetic pathways and the relevant gene clusters involved in xenicane synthesis. ethz.ch

Developing microbial cell factories for xenicane synthesis would require identifying and engineering the genes responsible for the key enzymatic steps in the biosynthetic pathway. While the exact sequence of steps for forming the nine-membered ring is still being elucidated, understanding the proposed pathways provides a starting point for identifying candidate enzymes. ethz.ch

Engineered microbial cell factories have been successfully applied to produce various plant natural products, demonstrating the feasibility of this approach for complex molecules. frontiersin.orgresearchgate.net Model organisms like Escherichia coli and Saccharomyces cerevisiae are commonly used hosts for metabolic engineering due to their well-understood metabolisms and available genetic tools. nih.gov However, the optimal host for xenicane synthesis would depend on the specific metabolic requirements of the pathway. nih.gov

The development of microbial cell factories for xenicane synthesis is an active area of research, driven by the need for a sustainable and reliable source of these potentially valuable marine natural products. ethz.chfrontiersin.org

Future Directions in Xenicin Research

Comprehensive Elucidation of Undetermined Biosynthetic Pathways

The biosynthesis of xenicin and other xenicane diterpenoids is hypothesized to originate from the common diterpenoid precursor geranylgeranyl pyrophosphate (GGPP). beilstein-journals.org Proposed pathways involve the cyclization of GGPP or geranyllinalool (B138775), followed by subsequent modifications leading to the characteristic 9-membered ring system and the dihydropyran moiety found in this compound. beilstein-journals.org However, the precise enzymatic steps and intermediates involved in the complete biosynthetic route to this compound remain to be fully elucidated. Future research should focus on identifying the specific enzymes catalyzing key cyclization and oxidation steps, understanding the genetic basis for this compound production in Xenia species, and potentially reconstituting the pathway in heterologous hosts for sustainable production and pathway engineering. beilstein-journals.org Unraveling these pathways will not only provide fundamental biological insights but also open avenues for synthetic biology approaches to produce this compound and novel analogs.

Discovery and Characterization of Novel this compound Derivatives

The structural complexity of this compound suggests the potential for a wide array of naturally occurring or semi-synthetic derivatives with potentially varied or enhanced biological activities. While some this compound-type structures and related xenicanes have been isolated and characterized, the full diversity of this compound derivatives from Xenia species and other potential marine sources is likely not yet fully explored. mdpi.commdpi.com Future efforts should involve targeted isolation strategies using advanced chromatographic and spectroscopic techniques, coupled with molecular networking and cheminformatics to identify novel this compound analogs from marine extracts. mdpi.comacs.org Furthermore, semi-synthetic modification of the this compound scaffold could lead to the generation of libraries of derivatives for structure-activity relationship studies, potentially yielding compounds with improved potency or selectivity for specific biological targets. researchgate.netacs.org

Advanced Mechanistic Studies at the Subcellular and Molecular Levels

While some biological activities have been reported for this compound and related xenicanes, the detailed molecular and subcellular mechanisms underlying these effects are often not fully understood. For instance, some xenicanes have shown cytotoxic activity, but the specific cellular targets and pathways involved in inducing cell death require further investigation. mdpi.comethz.chnih.gov Future research should employ advanced cell biology techniques, such as live-cell imaging, gene silencing (e.g., siRNA), and proteomic analysis, to identify the specific proteins and cellular processes modulated by this compound. acs.org Investigating interactions with potential targets like ion channels, enzymes, or signaling proteins at a molecular level using techniques such as surface plasmon resonance or isothermal titration calorimetry will be crucial for understanding this compound's mechanism of action. acs.org Such detailed mechanistic insights are vital for assessing the therapeutic potential of this compound and its derivatives.

Development of High-Throughput Screening Platforms for this compound Analogs

Given the potential for discovering novel bioactive this compound derivatives through isolation or synthesis, the development of efficient high-throughput screening (HTS) platforms is a critical future direction. HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets or cellular phenotypes. acs.org Future research should focus on establishing cell-based assays or biochemical screens relevant to the observed or hypothesized activities of this compound, such as cytotoxicity against specific cancer cell lines, anti-inflammatory pathway modulation, or antimicrobial effects. researchgate.netmdpi.comnih.gov Automating liquid handling, detection, and data analysis will be essential for screening large numbers of natural isolates, semi-synthetic derivatives, or computationally designed analogs, thereby accelerating the discovery of promising lead compounds.

Integration of Computational Chemistry and Chemoinformatics for Predictive Modeling

Computational approaches, including molecular modeling, docking studies, and chemoinformatics, are becoming increasingly valuable tools in natural product research and drug discovery. researchgate.netrsc.org Future research on this compound should integrate these methods to complement experimental studies. Computational chemistry can be used to predict the three-dimensional structure and conformational flexibility of this compound and its derivatives, aiding in the design of targeted synthetic modifications. researchgate.net Docking studies can provide insights into potential interactions with biological targets, guiding mechanistic investigations and the rational design of more potent or selective analogs. researchgate.netacs.org Chemoinformatics approaches, such as similarity searching and quantitative structure-activity relationship (QSAR) modeling, can help prioritize compounds for synthesis and biological testing based on their predicted properties and activities. acs.org Integrating these computational tools will enhance the efficiency and effectiveness of future this compound research.

Q & A

Q. What are the defining structural features of Xenicin, and how do they differentiate it from related xenicane derivatives?

this compound (C₂₄H₃₀O₅) is characterized by a bicyclic diterpene scaffold with a fused 6-5-6 ring system and multiple oxygenated functional groups, including epoxide and hydroxyl moieties . Key structural distinctions from analogs like Xeniolide A (C₂₅H₃₂O₆) include the absence of a lactone ring and variations in stereochemistry at C-8 and C-12. These features influence bioactivity by modulating interactions with biological targets, such as membrane proteins or enzymatic active sites. Structural elucidation requires advanced spectroscopic methods (e.g., NMR for stereochemical assignment, HR-MS for molecular formula confirmation) and comparative analysis with published derivatives .

Q. What standardized protocols exist for assessing this compound’s bioactivity in antimicrobial assays?

In vitro antimicrobial testing typically follows Clinical and Laboratory Standards Institute (CLSI) guidelines, with modifications for this compound’s hydrophobicity. Key steps include:

- Preparing this compound stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).

- Using microbroth dilution (96-well plates) to determine MIC/MBC against target pathogens (e.g., Blastocystis spp.) .

- Validating results via positive controls (e.g., metronidazole) and solvent controls. Note: XIVC (this compound In Vitro Culture) demonstrated 98% sensitivity and 94% specificity for Blastocystis detection, outperforming PCR and microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action in different biological systems?

Contradictions (e.g., apoptosis induction vs. cytostatic effects) may arise from model-specific variables. Mitigation strategies include:

- Dose-response normalization : Compare bioactivity across studies using molar concentrations rather than mass-based metrics.

- Pathway enrichment analysis : Use transcriptomic/proteomic data to identify conserved targets (e.g., mitochondrial disruption) .

- In silico docking : Validate binding hypotheses against crystallographic data of putative targets (e.g., tubulin, cytochrome P450). Document methodological variables (cell lines, culture conditions) to enable cross-study meta-analysis .

Q. What synthetic strategies address challenges in this compound’s total synthesis, particularly its stereochemical complexity?

Key hurdles include constructing the fused ring system and controlling stereochemistry at C-4 and C-14. Recent approaches combine:

- Biomimetic cyclization : Mimic proposed biosynthetic pathways for ring formation .

- Asymmetric catalysis : Use chiral auxiliaries or organocatalysts for stereocenter resolution.

- Late-stage functionalization : Introduce oxygenated groups post-cyclization to avoid side reactions. Successful routes report 12–15 steps with <5% overall yield, highlighting the need for iterative optimization .

Q. How should researchers design dose-response studies to isolate this compound’s bioactivity from off-target effects?

- Pilot assays : Conduct broad-range screening (0.1–100 µM) to identify active concentrations.

- Counter-screening : Test against unrelated targets (e.g., kinase panels) to exclude nonspecific interactions.

- Time-lapse imaging : Monitor cellular responses dynamically to distinguish primary vs. secondary effects.

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

Methodological Guidance

Q. What criteria ensure reproducibility in this compound-based studies, particularly for in vitro models?

- Material characterization : Purity (≥95% by HPLC), stereochemical identity (via [α]D and NOESY), and stability (thermal/photo-degradation profiling) must be reported .

- Protocol transparency : Publish detailed SOPs for XIVC, including media composition and incubation parameters .

- Data sharing : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) per FAIR principles .

Q. How can computational tools enhance the design of this compound derivatives with improved pharmacokinetic properties?

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioavailability.

- MD simulations : Predict metabolic stability by simulating hepatic cytochrome interactions.

- ADMET prediction : Use tools like SwissADME to prioritize analogs with optimal permeability and low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.